molecular formula C18H23N3O6S B613703 Boc-D-his(tos)-OH CAS No. 69541-68-0

Boc-D-his(tos)-OH

Cat. No. B613703
CAS RN: 69541-68-0
M. Wt: 409,46 g/mole
InChI Key: DCLJSEPKYJSEHW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-His(Tos)-OH is a chemical compound used for research purposes1. It is manufactured by MATRIX SCIENTIFIC1. The product is intended for use in testing and research, and is not suitable for use as a medicine, food, or household item1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Boc-D-His(Tos)-OH. However, it’s worth noting that this compound is commercially available and produced by companies like MATRIX SCIENTIFIC1.



Molecular Structure Analysis

The molecular structure of Boc-D-His(Tos)-OH is complex. It’s important to note that the exact structure can vary depending on the specific form of the compound23.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Boc-D-His(Tos)-OH.



Physical And Chemical Properties Analysis

Boc-D-His(Tos)-OH has a molecular weight of 452.5 g/mol4. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 94. It also has a rotatable bond count of 104. The exact mass and monoisotopic mass is 452.19071386 g/mol4. The topological polar surface area is 146 Ų4. The compound is covalently bonded and has a complexity of 7554.


Scientific Research Applications

  • Peptide Synthesis : The use of Boc-D-his(tos)-OH in peptide synthesis has been explored, particularly in the context of protecting the imidazole nucleus of histidine derivatives. Beyerman et al. (1975) found that tert-butyloxycarbonyl (Boc) and other groups are suitable for protecting the imidazole nucleus in peptide synthesis processes (Beyerman, H. C., Hirt, J., Kranenburg, P., Syrier, J. L. M., & Zon, A. V., 1975).

  • DNA Binding and Cleavage Properties : The use of Boc-D-his(tos)-OH in the synthesis of Cu(II)–dipeptide–phen complexes has shown significant DNA binding and cleavage abilities. These complexes, involving Boc-D-his(tos)-OH, exhibit enhanced DNA cleavage properties compared to similar reported complexes (Reddy, P., & Raju, N., 2012).

  • Chemisorption Phenomena : In studies related to chemisorption, the bond-order-conservation (BOC) method has been used to understand the interactions at molecular levels, though it does not directly reference Boc-D-his(tos)-OH specifically. This research provides insights into atomic and molecular heats of chemisorption on various surfaces (Shustorovich, E., 1986).

  • Peptide Chain Insertion : In solid-phase peptide synthesis using Boc-D-his(tos)-OH, byproducts with extra Gly residues in the peptide chain were observed, indicating a specific reaction pathway in peptide synthesis involving this compound (Kusunoki, M., Nakagawa, S., Seo, K., Hamana, T., & Fukuda, T., 2009).

Safety And Hazards

Future Directions

The future directions of Boc-D-His(Tos)-OH largely depend on the needs of the scientific community. As a research chemical, it could be used in a variety of studies and experiments. However, specific future directions are not readily available.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult with a professional or conduct further research when dealing with specific chemicals or procedures.


properties

IUPAC Name

(2R)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLJSEPKYJSEHW-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146981
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-his(tos)-OH

CAS RN

69541-68-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69541-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Loffredo, NA Assunção, J Gerhardt… - Journal of Peptide …, 2009 - Wiley Online Library
Several conditions have been used in the coupling reaction of stepwise SPPS at elevated temperature (SPPS‐ET), but we have elected the following as our first choice: 2.5‐fold molar …
Number of citations: 52 onlinelibrary.wiley.com
M Kukowska, K Dzierzbicka - Current Medicinal Chemistry, 2014 - ingentaconnect.com
Three decades of extensive research on biological activity of natural tripeptide Gly-His-Lys has established the substructure for development of its novel derivatives which give hope for …
Number of citations: 7 www.ingentaconnect.com

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